N¹,N¹²-Di-boc-spermine: A Comprehensive Technical Guide
N¹,N¹²-Di-boc-spermine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N¹,N¹²-di-tert-butoxycarbonyl-spermine (N¹,N¹²-Di-boc-spermine) is a strategically important synthetic intermediate derived from the endogenous polyamine spermine (B22157). By selectively protecting the terminal primary amino groups with tert-butoxycarbonyl (Boc) groups, this derivative allows for precise chemical modifications of the internal secondary amino groups. This technical guide provides an in-depth overview of N¹,N¹²-Di-boc-spermine, including its chemical and physical properties, a detailed synthesis protocol, and its applications in the development of therapeutic agents and drug delivery systems. The information is curated to be a vital resource for researchers in medicinal chemistry, pharmacology, and materials science.
Core Properties of N¹,N¹²-Di-boc-spermine
N¹,N¹²-Di-boc-spermine is characterized by its protected primary amines, which render them unreactive under conditions where the secondary amines can be selectively functionalized. The Boc protecting groups can be readily removed under mild acidic conditions, restoring the primary amine functionality when needed.
Chemical and Physical Data
The fundamental properties of N¹,N¹²-Di-boc-spermine are summarized in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₂N₄O₄ | [1] |
| Molecular Weight | 402.6 g/mol | [1] |
| CAS Number | 140652-55-7 | [1] |
| IUPAC Name | tert-butyl N-[3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]butylamino]propyl]carbamate | [1] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane (B109758) | |
| Storage Conditions | -20°C |
Spectroscopic Data
Accurate characterization of N¹,N¹²-Di-boc-spermine is crucial for confirming its synthesis and purity. While raw spectral data is not publicly available, the expected NMR chemical shifts can be inferred from its structure and data for similar compounds.
| Nucleus | Expected Chemical Shift (ppm) |
| ¹H NMR | |
| (CH₃)₃C- (Boc) | ~1.44 (s, 18H) |
| -CH₂- (propyl chain) | ~1.50-1.70 (m, 4H) |
| -CH₂- (butyl chain) | ~1.45-1.55 (m, 4H) |
| -NH-CH₂- (next to Boc) | ~3.10 (q, 4H) |
| -NH-CH₂- (internal) | ~2.60-2.70 (t, 8H) |
| -NH- (Boc) | ~4.80-5.00 (broad s, 2H) |
| ¹³C NMR | |
| (CH₃)₃C- (Boc) | ~28.4 |
| (CH₃)₃C - (Boc) | ~78.5 |
| -CH₂- (propyl chain) | ~29-30 |
| -CH₂- (butyl chain) | ~27-28 |
| -NH-CH₂- (next to Boc) | ~39-40 |
| -NH-CH₂- (internal) | ~47-49 |
| C=O (Boc) | ~156 |
Synthesis of N¹,N¹²-Di-boc-spermine
Experimental Protocol: Regioselective Di-Boc Protection of Spermine
This protocol is a representative method based on established chemical principles for the selective acylation of primary amines in the presence of secondary amines.
Materials:
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Spermine
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Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
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Dichloromethane (DCM), anhydrous
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Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
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Solvents for chromatography (e.g., DCM, methanol)
Procedure:
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Reaction Setup: Dissolve spermine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Base: Add triethylamine or DIPEA (2.2 equivalents) to the solution and stir. The base acts as a proton scavenger.
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Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (2.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring spermine solution at 0°C (ice bath). The slow addition helps to control the reaction and improve selectivity.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to check for the consumption of the starting material and the formation of the desired product.
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Workup:
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Quench the reaction by adding water or saturated aqueous NaHCO₃.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, for example, starting with pure DCM and gradually increasing the polarity with methanol, can be used to separate the desired N¹,N¹²-Di-boc-spermine from unreacted spermine, mono-Boc-spermine, and tetra-Boc-spermine.
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Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Synthetic workflow for N¹,N¹²-Di-boc-spermine.
Applications in Research and Development
N¹,N¹²-Di-boc-spermine is a versatile intermediate for the synthesis of a wide range of polyamine analogues with potential therapeutic applications. The Boc-protected terminal amines allow for the selective modification of the internal secondary amines, leading to the creation of novel compounds for drug delivery and targeted therapies.
Role as a Synthetic Intermediate
The primary application of N¹,N¹²-Di-boc-spermine is as a precursor for more complex molecules. The internal secondary amines are more nucleophilic than the protected primary amines and can be selectively alkylated or acylated.
Caption: Synthetic utility of N¹,N¹²-Di-boc-spermine.
Applications in Drug Delivery
While N¹,N¹²-Di-boc-spermine itself is not typically used directly as a delivery agent, its derivatives, particularly lipid-modified spermines, are extensively studied for the delivery of nucleic acids like plasmid DNA and siRNA.
The deprotected N¹,N¹²-diacyl spermine derivatives can be formulated into liposomes.[2] These cationic lipids can efficiently condense negatively charged nucleic acids to form nanoparticles (lipoplexes) that can be taken up by cells.
Quantitative Data on Derivatives in Gene Delivery:
It is important to note that the following data pertains to derivatives of N¹,N¹²-Di-boc-spermine, not the compound itself.
| Derivative | Application | Efficacy | Cell Line | Reference |
| N¹,N¹²-Dioleoyl spermine | pDNA and siRNA delivery | High transfection efficiency with high cell viability | FEK4 primary skin cells, HtTA cancer cells | [1] |
| Spermine-based amphiphilic poly(β-amino ester)s | siRNA delivery | ~90% gene silencing | H1299-eGFP cells |
Biological Activity of Derivatives
The biological activity of N¹,N¹²-Di-boc-spermine has not been extensively reported, as it is primarily a synthetic intermediate. However, its N-alkylated derivatives have been investigated for their cytotoxic effects.
Cytotoxicity Data for N¹,N¹²-bis(ethyl)spermine (a derivative):
| Cell Line | IC₅₀ (µM) | Reference |
| 2008 (cis-diamminedichloroplatinum(II)-sensitive human ovarian carcinoma) | 3.4 ± 0.8 | |
| C13* (cis-diamminedichloroplatinum(II)-resistant human ovarian carcinoma) | 24.6 ± 2 |
These findings suggest that modifications at the N1 and N12 positions can lead to compounds with significant biological activity, although cross-resistance with existing chemotherapeutic agents can occur.
Conclusion
N¹,N¹²-Di-boc-spermine is a cornerstone molecule for the development of novel polyamine-based therapeutics and delivery systems. Its value lies in the ability to selectively protect the terminal primary amines of spermine, thereby enabling precise chemical manipulation of the internal secondary amines. While direct biological activity data for N¹,N¹²-Di-boc-spermine is scarce, the extensive research on its derivatives underscores the importance of this compound as a versatile synthetic platform. Future research may focus on developing more efficient and selective synthesis protocols and exploring the therapeutic potential of novel derivatives in areas such as oncology and gene therapy. This guide provides a solid foundation of its properties and protocols to aid researchers in harnessing the potential of this important molecule.
